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Compound of Interest

Compound Name:
5-(4-Chlorophenyl)-2-(4-

fluorophenoxy)pyrimidine

CAS No.: 477890-43-0

Cat. No.: B2633994

Get Quote

Executive Summary
The compound 5-(4-chlorophenyl)-2-(4-fluorophenoxy)pyrimidine represents a privileged

scaffold in medicinal chemistry, characterized by a central pyrimidine core substituted at the C5

and C2 positions. This specific structural motif—combining a lipophilic, electron-withdrawing

aryl group at C5 with a flexible aryloxy ether linkage at C2—is frequently encountered in the

optimization of Kinase Inhibitors (specifically p38 MAPK and EGFR), Endothelin Receptor

Antagonists, and Antimicrobial agents.

This guide provides a comprehensive technical analysis of this scaffold, detailing the rationale

behind its specific halogenation patterns, a validated synthetic workflow, and its biological

applications.

Structural Logic & Pharmacophore Analysis[1]
The design of 5-(4-chlorophenyl)-2-(4-fluorophenoxy)pyrimidine is not arbitrary; it exploits

specific steric and electronic interactions to maximize drug-likeness.
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Halogenation Strategy
5-(4-Chlorophenyl) Moiety: The chlorine atom at the para-position of the phenyl ring serves

two functions:

Metabolic Blocking: It prevents CYP450-mediated hydroxylation at the most reactive site

of the phenyl ring, significantly increasing the metabolic half-life (

).

Lipophilic Filling: The 4-Cl substituent increases the

, allowing the molecule to penetrate hydrophobic pockets within target enzymes (e.g., the
ATP-binding gatekeeper region of kinases).

2-(4-Fluorophenoxy) Moiety:

Electronic Modulation: The fluorine atom is highly electronegative, pulling electron density

from the phenoxy ring. This reduces the basicity of the ether oxygen, potentially altering

hydrogen bond acceptor capability.

Conformational Flexibility: The ether linkage (-O-) acts as a hinge, allowing the two

aromatic systems (pyrimidine and phenoxy) to adopt an optimal dihedral angle for receptor

binding (often distinct from the rigid biaryl systems).[1]

The Pyrimidine Core
The pyrimidine ring acts as the central template. Nitrogen atoms N1 and N3 serve as critical

Hydrogen Bond Acceptors (HBA), essential for interaction with the hinge region of kinase

domains or the active sites of G-protein-coupled receptors (GPCRs).

Validated Synthetic Protocol
The synthesis of 5,2-disubstituted pyrimidines requires careful orchestration of reactivity. The

most robust route utilizes a sequential Suzuki-Miyaura Coupling followed by a Nucleophilic

Aromatic Substitution (

).
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Retrosynthetic Analysis
Starting Material: 5-Bromo-2-chloropyrimidine (commercially available, high purity).

Key Transformation 1: C-C bond formation at C5 (Suzuki). Note: C-Br is more reactive

toward Pd-oxidative addition than C-Cl.

Key Transformation 2: C-O bond formation at C2 (

). Note: The C2 position is highly electrophilic due to the adjacent nitrogens.[1]

Step-by-Step Methodology
Step 1: Suzuki-Miyaura Coupling (C5 Arylation)
Objective: Selective arylation at the 5-position without disturbing the 2-chloro handle.

Reagents:

Substrate: 5-Bromo-2-chloropyrimidine (1.0 eq)

Boronic Acid: 4-Chlorophenylboronic acid (1.1 eq)[1]

Catalyst:

(0.05 eq)[1]

Base:

(2.0 M aqueous solution, 3.0 eq)[1]

Solvent: 1,4-Dioxane (degassed).

Procedure:

Charge the reaction vessel with substrate, boronic acid, and catalyst under nitrogen

atmosphere.

Add dioxane and aqueous base.
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Heat to 80°C for 4–6 hours. Critical: Do not overheat (>100°C) to prevent hydrolysis of the

2-chloro group.

Workup: Dilute with EtOAc, wash with brine, dry over

. Purify via flash chromatography (Hexane/EtOAc).

Intermediate: 2-Chloro-5-(4-chlorophenyl)pyrimidine.

Step 2: Nucleophilic Aromatic Substitution (C2 Etherification)
Objective: Installation of the 4-fluorophenoxy tail.[2]

Reagents:

Substrate: Intermediate from Step 1 (1.0 eq)

Nucleophile: 4-Fluorophenol (1.2 eq)[1]

Base:

(2.0 eq) or NaH (1.5 eq) for faster kinetics.[1]

Solvent: DMF or DMSO (Anhydrous).[1]

Procedure:

Dissolve 4-fluorophenol in DMF and treat with base at 0°C for 15 min to generate the

phenoxide.

Add the pyrimidine intermediate.[3][4]

Heat to 90–100°C for 2–4 hours.

Workup: Pour into ice water (precipitate often forms).[1] Filter or extract with DCM.

Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram
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5-Bromo-2-chloropyrimidine Step 1: Suzuki Coupling
(Pd(dppf)Cl2, K2CO3, 80°C)

+ 4-Cl-Ph-B(OH)2 Intermediate:
2-Chloro-5-(4-chlorophenyl)pyrimidine

Step 2: SNAr Displacement
(4-Fluorophenol, Cs2CO3, 100°C)

Target:
5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine

Click to download full resolution via product page

Figure 1: Sequential synthetic pathway prioritizing regioselectivity at the C5 and C2 positions.

Biological Applications & Mechanism of Action[1][2]
The biological utility of this scaffold spans three major domains. The specific substitution

pattern dictates the selectivity.

Endothelin Receptor Antagonism (Cardiovascular)
This scaffold is structurally homologous to Macitentan (Opsumit), a potent Endothelin Receptor

Antagonist (ERA).[1]

Mechanism: The 5-aryl pyrimidine core occupies the hydrophobic cleft of the

and

receptors. The 2-aryloxy chain mimics the glycol-ether side chain found in
Bosentan/Macitentan, providing critical van der Waals contacts.

Relevance: Derivatives of this class are investigated for Pulmonary Arterial Hypertension

(PAH).[1]

Kinase Inhibition (Oncology)
The 2-amino or 2-oxy pyrimidine motif is a "hinge-binder."

Target: p38 MAP Kinase and EGFR.

Binding Mode: The pyrimidine N1 accepts a hydrogen bond from the backbone amide of the

kinase hinge region (e.g., Met109 in p38).[1] The 5-(4-chlorophenyl) group extends into the

hydrophobic "gatekeeper" pocket, while the 2-(4-fluorophenoxy) tail extends toward the

solvent front or the ribose-binding pocket, improving solubility and potency.
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Agrochemical (Herbicides)
Historically, 2-aryloxy-5-substituted pyrimidines have shown potent herbicidal activity by

inhibiting Acetolactate Synthase (ALS) or Phytoene Desaturase (PDS).

Effect: Disruption of branched-chain amino acid synthesis or carotenoid biosynthesis, leading

to bleaching and plant death.

Comparative Activity Data (Simulated Representative
Data)

Target Class Assay Type
Expected IC50 /
Activity

Mechanism

p38 MAPK
Kinase Binding (

)
50 - 250 nM

ATP-competitive

inhibition (Type I)

Endothelin (

)
GPCR Binding 10 - 100 nM Allosteric antagonism

Antimicrobial
MIC (

)

4 - 16

g/mL

Membrane

depolarization /

DHODH inhibition

Herbicide PDS Inhibition < 1 ppm
Carotenoid

biosynthesis block

Experimental Validation: In Vitro Kinase Assay
Protocol
To validate the biological activity of the synthesized compound, a standard FRET-based kinase

assay is recommended.

Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

Dilution: Serial dilute (3-fold) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35).
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Reaction:

Incubate Kinase (e.g., p38

, 5 nM) with the test compound for 15 min at RT.

Add ATP (

concentration) and Peptide Substrate (fluorescently labeled).[1]

Incubate for 60 min at RT.

Detection: Add Stop Solution (EDTA) and measure phosphorylation via Fluorescence

Resonance Energy Transfer (FRET) or homogeneous time-resolved fluorescence (HTRF).[1]

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional zones of the molecule and how modifications

affect biological outcomes.

Pyrimidine Core
(H-Bond Acceptor)
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Metabolic Stability (Cl block)

2-Position (4-F-Phenoxy)
Solvent Front Interaction
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Click to download full resolution via product page

Figure 2: Pharmacophore dissection of the 5-aryl-2-aryloxypyrimidine scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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